![molecular formula C21H26N2O2S B5671598 3-(5-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B5671598.png)
3-(5-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]methyl}-2-thienyl)prop-2-yn-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic systems often involves multi-step reactions, starting from acetoacetic esters to yield compounds with potential for further functionalization (Selič, Grdadolnik, & Stanovnik, 1997). These methods can provide a basis for the synthesis of complex molecules including the subject compound, by incorporating specific functional groups through targeted synthetic pathways.
Molecular Structure Analysis
X-ray crystallography provides definitive insights into molecular structures. For example, the structural analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile through X-ray crystallography revealed detailed molecular geometry, including bond lengths and angles, which are crucial for understanding the 3D conformation of complex molecules (Al‐Refai et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups. For instance, the electrochemical behavior of unsymmetrical dihydropyridines in protic medium reveals insights into the reduction and oxidation pathways that could be relevant for understanding the redox properties of related compounds (David, Hurvois, Tallec, & Toupet, 1995).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are often determined through various analytical techniques. The solid-state structure and hydrogen bonding patterns of related compounds can provide insights into the stability and solubility of the compound (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The study of chemical properties involves understanding the reactivity of the compound with different reagents and conditions. For example, the generation of a structurally diverse library from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride through alkylation and ring closure reactions illustrates the compound’s versatility in synthetic chemistry (Roman, 2013).
properties
IUPAC Name |
3-[5-[[(3S,4R)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]methyl]thiophen-2-yl]prop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-22(2)21-15-23(13-19-11-10-18(26-19)5-4-12-24)14-20(21)16-6-8-17(25-3)9-7-16/h6-11,20-21,24H,12-15H2,1-3H3/t20-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSOLZFVRVWBHB-LEWJYISDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(CC1C2=CC=C(C=C2)OC)CC3=CC=C(S3)C#CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)CC3=CC=C(S3)C#CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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